molecular formula C19H22F3N5OS B2413487 2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-64-1

2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2413487
CAS RN: 886910-64-1
M. Wt: 425.47
InChI Key: MQQOJWVKOXHZKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound was solved by the dual-space algorithm and refined by full-matrix least squares against F 2 using the NoSpherA2 algorithm .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antimicrobial Activity

Research on various derivatives of thiazolo[3,2-b][1,2,4]triazoles and related compounds demonstrates significant antimicrobial properties. For instance, compounds synthesized via microwave-assisted methods containing thiazole and triazole nuclei have shown good to moderate antimicrobial activity against various microorganisms. Similarly, thiazolidinone derivatives, including those with piperazine substructures, exhibit notable antimicrobial effects against a range of bacterial and fungal strains (Basoğlu et al., 2013) (Patel, Kumari, & Patel, 2012).

Anti-Inflammatory and Antioxidant Properties

Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their anti-inflammatory and antioxidant capabilities. Certain compounds have demonstrated effectiveness in reducing inflammation and combating oxidative stress induced by factors such as ethanol, showing potential for the treatment of conditions associated with oxidative damage (Tozkoparan et al., 1999; Aktay, Tozkoparan, & Ertan, 2005).

Anticancer Activity

Derivatives featuring benzothiazole and thiazolo[3,2-b][1,2,4]triazoles linked with various moieties, including piperazine, have shown remarkable anticancer activities. These compounds inhibit key signaling pathways and enzymes involved in cancer cell proliferation, making them potential candidates for anticancer drug development (El-Damasy et al., 2016).

Antituberculosis and Antifungal Effects

Research has also highlighted the efficacy of thiazole and triazole derivatives in combating tuberculosis and fungal infections. Compounds with specific substitutions on the thiazole ring have demonstrated potent activity against Mycobacterium tuberculosis, offering new avenues for treating this challenging infectious disease (Shinde et al., 2019).

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name

2-ethyl-5-[(4-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5OS/c1-3-14-23-18-27(24-14)17(28)16(29-18)15(26-9-7-25(2)8-10-26)12-5-4-6-13(11-12)19(20,21)22/h4-6,11,15,28H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOJWVKOXHZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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